molecular formula C30H50O2 B041403 Dioxidosqualene CAS No. 31063-19-1

Dioxidosqualene

Cat. No. B041403
CAS RN: 31063-19-1
M. Wt: 442.7 g/mol
InChI Key: KABSNIWLJXCBGG-TXLDAEQNSA-N
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Description

Dioxidosqualene is a naturally occurring compound found in plants, fungi, and animals. It is a precursor to sterols and other lipids, and is essential for the production of many important molecules in the body. Dioxidosqualene is a key component in the synthesis of cholesterol and other steroid hormones, as well as the formation of vitamin D and other biological molecules. In addition, it is important for the production of carotenoids, which are essential for photosynthesis in plants. Dioxidosqualene is also found in some foods, such as olive oil, and is used in the production of cosmetics and pharmaceuticals.

Scientific Research Applications

Role in Triterpene Biosynthesis

Dioxidosqualene plays a crucial role in the biosynthesis of triterpenes . It is a substrate for the enzyme Oxidosqualene Cyclase (OSC), which catalyzes the cyclization of 2,3-oxidosqualene into sterols and triterpenes . This process is the first committed step of triterpenoid biosynthesis .

Defense Against Biotic Stressors

Triterpenes, which are synthesized from dioxidosqualene, play pivotal roles in plant defense against biotic stressors . They are part of the plant’s “weapons” to conquer various challenges from the surrounding environment .

Pharmacological Applications

Triterpenes, derived from dioxidosqualene, have multiple biological activities, including functional foods and drugs . They are a class of bioactive compounds with diverse biological functions .

Role in Plant Evolution

The long evolutionary process of plants has been associated with the development of secondary metabolites like triterpenes . The biosynthesis of these compounds, which involves dioxidosqualene, has helped plants cope with various challenges.

Influence on Triterpene Glycoside Compounds

The initial steps of triterpene biosynthesis, which involve dioxidosqualene, influence defense against certain pests through the modulation of downstream triterpene glycoside compounds .

Potential Role in Saponin Biosynthesis

Dioxidosqualene is potentially involved in triterpenoid saponin biosynthesis . Saponins are a class of chemical compounds found in particular abundance in various plant species. They have properties that make them suitable for various applications, including medicinal uses.

Mechanism of Action

Target of Action

The primary target of Dioxidosqualene is the enzyme Oxidosqualene Cyclase (OSC) . OSCs are key rate-limiting enzymes in the biosynthesis of triterpenes . They catalyze the cyclization of 2,3-oxidosqualene into sterols and triterpenes with different skeletons .

Mode of Action

Dioxidosqualene interacts with its target, OSC, by serving as a substrate for the enzyme . In the enzymatic mechanism, the 2,3-oxidosqualene substrate adopts a chair–chair–chair conformation, leading to the formation of the dammarenyl carbocation intermediate before cyclization . This gives rise to various triterpenoid types such as ursane, oleanane, lupane, and other diverse skeletal structures .

Biochemical Pathways

Dioxidosqualene plays a crucial role in the triterpene biosynthetic pathway . It is involved in the initial steps of triterpene biosynthesis, subsequently influencing defense against certain biotic stressors through the modulation of downstream triterpene glycoside compounds . The cyclization of 2,3-oxidosqualene is a pivotal step in triterpenoid biosynthesis, catalyzed by OSC enzymes in plants .

Pharmacokinetics

Computational methods can significantly advance the study of chemical admet properties, offering both an economical and a time-efficient approach .

Result of Action

The molecular and cellular effects of Dioxidosqualene’s action involve the production of various triterpenoids . For instance, in cancer cell lines, the inhibition of SQLE, a target of Dioxidosqualene, caused a toxic accumulation of the substrate squalene . Moreover, certain triterpenes within clusters displayed a significant negative correlation with larval mass, indicating potential toxic effects .

properties

IUPAC Name

3-[(3E,7E,11E,15E)-18-(3,3-dimethyloxiran-2-yl)-3,7,12,16-tetramethyloctadeca-3,7,11,15-tetraenyl]-2,2-dimethyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-23(15-11-17-25(3)19-21-27-29(5,6)31-27)13-9-10-14-24(2)16-12-18-26(4)20-22-28-30(7,8)32-28/h13-14,17-18,27-28H,9-12,15-16,19-22H2,1-8H3/b23-13+,24-14+,25-17+,26-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABSNIWLJXCBGG-TXLDAEQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)CCC=C(C)CCC2C(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CC/C=C(/CC/C=C(/CCC1OC1(C)C)\C)\C)/CC/C=C(/CCC2OC2(C)C)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3E,7E,11E,15E)-18-(3,3-dimethyloxiran-2-yl)-3,7,12,16-tetramethyloctadeca-3,7,11,15-tetraenyl]-2,2-dimethyloxirane

CAS RN

31063-19-1
Record name 2,3,22,23-Dioxidosqualene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031063191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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